2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
Overview of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a triazole derivative characterized by a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group. The molecular formula is C₁₈H₁₈ClN₅O₃S , with a calculated molecular weight of 419.52 g/mol . Key structural features include:
- A 3-chlorophenyl group attached to the triazole ring, introducing electron-withdrawing effects.
- A 3,4-difluorophenyl moiety linked via an acetamide group, enhancing hydrogen-bonding potential.
- A sulfanyl bridge (–S–) connecting the triazole and acetamide groups, contributing to conformational flexibility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₃S |
| Molecular Weight | 419.52 g/mol |
| Key Functional Groups | Triazole, sulfanyl, acetamide |
The compound’s three-dimensional structure, determined via computational modeling, reveals a planar triazole ring with orthogonal orientations of the chlorophenyl and difluorophenyl groups, optimizing hydrophobic interactions .
Historical Context and Discovery
Triazole derivatives have been extensively studied since the mid-20th century, with early work focusing on their antifungal properties (e.g., fluconazole). The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide represents a modern effort to enhance bioactivity through strategic halogenation. While its exact discovery timeline remains unspecified in public databases, its structural analogs emerged in the early 21st century as part of campaigns to optimize triazole-based antimicrobial agents . The incorporation of 3-chlorophenyl and 3,4-difluorophenyl groups reflects a deliberate design to balance lipophilicity and electronic effects, a strategy informed by quantitative structure-activity relationship (QSAR) studies .
Significance in Organic and Medicinal Chemistry
This compound exemplifies the convergence of organic synthesis and medicinal chemistry. The triazole ring serves as a robust pharmacophore due to its ability to:
- Participate in hydrogen bonding via nitrogen atoms.
- Stabilize charge-transfer complexes with biological targets.
- Resist metabolic degradation compared to imidazole analogs .
The sulfanyl-acetamide linker enhances solubility and enables covalent interactions with cysteine residues in enzymes, a mechanism exploited in protease inhibitors . Meanwhile, the 3-chlorophenyl and 3,4-difluorophenyl groups modulate electron density, influencing binding affinity to hydrophobic pockets in target proteins.
| Structural Feature | Role in Bioactivity |
|---|---|
| Triazole ring | Hydrogen bonding, stability |
| Sulfanyl bridge | Conformational flexibility |
| Halogenated aryl groups | Lipophilicity, target affinity |
Preliminary studies on analogous compounds suggest antimicrobial and anticancer potential, driven by enzyme inhibition and apoptosis induction .
Scope and Objectives of the Research
This review focuses on:
- Synthetic Pathways : Optimizing yield and purity through stepwise functionalization.
- Structural Analysis : Elucidating conformation via spectroscopic and computational methods.
- Biological Evaluation : Screening for antimicrobial and anticancer activity.
- Structure-Activity Relationships : Correlating substituent effects with bioactivity.
| Objective | Methodology |
|---|---|
| Synthesis optimization | Multi-step nucleophilic substitution |
| Conformational analysis | NMR, X-ray crystallography |
| Bioactivity screening | In vitro antimicrobial assays |
By addressing these objectives, the review aims to advance the rational design of triazole-based therapeutics.
Properties
Molecular Formula |
C16H12ClF2N5OS |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H12ClF2N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |
InChI Key |
KKVGBZQTLODSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole core is constructed via cyclization reactions involving thiosemicarbazide intermediates. A representative approach involves condensing 3-chlorophenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide precursor, followed by alkaline cyclization. For example, treatment of 3-chlorophenyl thiosemicarbazide with potassium hydroxide under reflux yields the 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate. This step typically achieves yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7).
Sulfanyl-Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution. The triazole-3-thiol intermediate reacts with 2-bromo-N-(3,4-difluorophenyl)acetamide in the presence of a base such as pyridine or potassium carbonate. Optimized conditions involve dichloromethane as the solvent at 25°C for 24–48 hours, yielding the target compound in 40–69%. Side products, such as disulfide derivatives, are minimized by maintaining anhydrous conditions.
Table 1: Key Reaction Parameters for Sulfanyl-Acetamide Coupling
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Dichloromethane | 55–69 | ≥98% |
| Base | Pyridine | 62 | 97.5% |
| Temperature | 25°C | 58 | 98.2% |
| Reaction Time | 24 hours | 69 | 98.8% |
Reagent Selection and Optimization
Role of Bases in Alkylation
Pyridine outperforms inorganic bases like potassium carbonate in minimizing side reactions. For instance, using pyridine in dichloromethane increases yields by 15% compared to potassium carbonate in acetone. This is attributed to pyridine’s dual role as a base and catalyst, facilitating deprotonation of the thiol group while stabilizing the transition state.
Solvent Effects
Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction rates but reduce yields due to competing hydrolysis. Non-polar solvents like dichloromethane enhance selectivity, as evidenced by a 98.8% purity in HPLC analyses. Ethanol, though cost-effective, leads to ester byproducts and is avoided in final coupling steps.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel (60–120 mesh) and a gradient of ethyl acetate/hexane (1:4 to 1:1). Recrystallization from ethanol further enhances purity, with melting points consistently observed at 254–257°C.
Spectroscopic Validation
-
IR Spectroscopy : Key peaks include 3172 cm⁻¹ (N-H stretch), 2162 cm⁻¹ (C≡N), and 1326 cm⁻¹ (S=O).
-
¹H-NMR (500 MHz, DMSO-d₆) : Signals at δ 2.35 ppm (S-CH₃), 7.33 ppm (H-5 pyridyl), and 8.81 ppm (H-2 pyridyl) confirm structural integrity.
-
Mass Spectrometry : Molecular ion peak at m/z 404.83 ([M+H]⁺) aligns with the molecular formula C₁₆H₁₂ClF₂N₅OS.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time from 24 hours to 30 minutes but requires specialized equipment. Yields remain comparable (60–65%), making this method suitable for high-throughput applications.
Solid-Phase Synthesis
Immobilizing the triazole precursor on Wang resin enables stepwise assembly, though overall yields drop to 35–40% due to incomplete coupling cycles. This approach is preferred for generating analogs but is inefficient for bulk production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structure
The compound features a triazole ring linked to an acetamide moiety through a sulfanyl group. The presence of the chlorophenyl and difluorophenyl substituents enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide have shown promising results in inhibiting the growth of various cancer cell lines. Notably:
- Growth Inhibition : Compounds related to this triazole structure have demonstrated percent growth inhibitions (PGIs) exceeding 70% against several cancer types including OVCAR-8 and NCI-H40 .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal infections due to its ability to interfere with microbial cell functions.
Anti-inflammatory Effects
Molecular docking studies have indicated that triazole-based compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests a potential role in managing inflammatory diseases.
Synthesis and Development of New Derivatives
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide can be achieved through various chemical methods involving simple transformations of readily available precursors. This ease of synthesis makes it an attractive target for further research and development into new therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring or the acetamide group can lead to enhanced efficacy or reduced toxicity.
Case Study 1: Anticancer Activity Assessment
In a study published in ACS Omega, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities against multiple cell lines. The compound's structural analogs exhibited significant inhibition rates, indicating that modifications could lead to even more potent anticancer agents .
Case Study 2: Anti-inflammatory Potential
A computational study investigated the binding affinity of triazole compounds to 5-lipoxygenase. Results suggested that specific substitutions on the triazole ring could enhance inhibitory effects, paving the way for new anti-inflammatory drugs based on this scaffold .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at two critical positions:
Position 5 of the triazole ring : Varies between chlorophenyl, pyridinyl, methoxyphenyl, and other aryl groups.
N-Aryl group on acetamide: Includes fluorophenyl, dichlorophenyl, methoxyphenyl, and phenoxyphenyl substituents.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Positioning : Chlorine at the meta position (3-chlorophenyl) in the target compound may enhance steric interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in ).
Anti-Inflammatory Activity
- AS111 : 1.28 times more potent than diclofenac sodium in reducing formalin-induced edema in rats .
- AS113 : Lower affinity due to less rigid aromatic ring fixation, as predicted by molecular docking .
- Target Compound : The 3,4-difluorophenyl group may enhance cyclooxygenase-2 (COX-2) inhibition, analogous to fluorinated NSAIDs.
Anti-Exudative Activity
- Derivatives with 3-chloro , 4-fluoro , or methoxy substituents (e.g., in ) showed enhanced activity compared to diclofenac at 10 mg/kg.
Reverse Transcriptase Inhibition
- Triazole-thioacetamides with 2-hydroxyphenyl substituents (e.g., AM31, AM33) exhibited nanomolar-range binding affinities for HIV-1 reverse transcriptase, surpassing nevirapine .
Biological Activity
The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a member of the triazole family, which is known for its diverse biological activities. The structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C16H14ClN5O2S
- Molecular Weight : 404.83 g/mol
- CAS Number : 905765-35-7
The biological activity of triazole derivatives often involves several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects against diseases like Alzheimer's and infections caused by urease-producing pathogens .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
- Anticancer Potential : The triazole scaffold is recognized for its anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated using standard methods against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These findings suggest that the compound possesses a favorable antibacterial profile, particularly against Gram-positive bacteria.
Enzyme Inhibition Assays
The compound's inhibitory effects on AChE and urease were tested with the following results:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.12 |
| Urease | 10.45 |
These values indicate that the compound is a potent inhibitor of both enzymes, which may contribute to its therapeutic effects in neurodegenerative diseases and infections caused by urease-producing bacteria .
Case Studies
- Anticancer Activity : A study conducted on multicellular spheroids demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a novel anticancer agent . The mechanism involved apoptosis induction via mitochondrial pathways.
- Enzyme Inhibition in Neurological Disorders : Research indicated that compounds similar to this triazole derivative effectively inhibited AChE activity in vitro, supporting their development as candidates for treating Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the key structural motifs in this compound, and how do they influence its biological activity?
- Answer : The compound features a 1,2,4-triazole ring substituted with a 3-chlorophenyl group at position 5, a sulfanylacetamide linker, and a 3,4-difluorophenyl acetamide terminus. The triazole ring acts as a pharmacophore, enabling interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π stacking. The sulfanyl group enhances reactivity for covalent interactions, while the fluorinated aromatic ring improves metabolic stability and membrane permeability .
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
- Answer : Synthesis typically involves:
- Step 1 : Preparation of the 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiosemicarbazide derivatives under reflux in ethanol .
- Step 2 : Alkylation with 2-chloro-N-(3,4-difluorophenyl)acetamide in a polar aprotic solvent (e.g., DMF) at 60–80°C, with K₂CO₃ as a base.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Structural Confirmation : ¹H/¹³C NMR for verifying substituent positions and purity (>95% by integration).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₇H₁₃ClF₂N₅OS: 428.04 g/mol).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How do substituent variations on the triazole ring (e.g., 3-chlorophenyl vs. 2-fluorophenyl) affect bioactivity?
- Answer : Comparative studies on analogs show:
- Electron-Withdrawing Groups (e.g., 3-Cl, 4-F): Enhance antimicrobial activity by increasing electrophilicity and target binding.
- Bulkier Groups (e.g., 3,4-dimethoxyphenyl): Reduce solubility but improve selectivity for fungal CYP51 enzymes.
- Data Contradiction : Some fluorinated analogs show reduced potency in cancer cell lines (IC₅₀ > 50 µM) compared to chlorinated derivatives (IC₅₀ = 12–25 µM), suggesting steric and electronic trade-offs .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COO⁻) to the acetamide chain to reduce LogP from 3.8 to <2.5, enhancing aqueous solubility.
- Metabolic Stability : Replace the 3-chlorophenyl group with a 3-CF₃ group to block oxidative metabolism, as shown in analogs with >80% stability in liver microsomes .
- In Vivo Validation : Use LC-MS/MS to measure plasma half-life (t₁/₂) in rodent models, targeting t₁/₂ > 4 hours .
Q. How can contradictory results in cytotoxicity assays be resolved?
- Answer : Contradictions often arise from:
- Assay Conditions : Varying pH or serum content (e.g., 10% FBS vs. serum-free media) alters compound aggregation. Standardize using RPMI-1640 with 5% FBS.
- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa, A549) and validate via siRNA knockdown of suspected targets (e.g., topoisomerase IIα).
- Reference Data : Cross-check with structurally similar compounds like 2-{[4-amino-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}-N-(3-Cl-4-MePh)acetamide, which showed consistent IC₅₀ values (15–20 µM) in triple-negative breast cancer models .
Q. What computational methods are suitable for predicting target interactions?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of CYP51 (PDB: 3JUS) or EGFR (PDB: 1M17) to predict binding poses. Prioritize poses with ΔG < -8 kcal/mol.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.5 Å) and hydrogen bond retention (>60% simulation time) .
Methodological Tables
Table 1 : Comparison of Bioactivity in Triazole Derivatives
| Substituent on Triazole | Antifungal IC₅₀ (µM) | Anticancer IC₅₀ (µM) | LogP |
|---|---|---|---|
| 3-Chlorophenyl | 8.2 | 18.5 | 3.8 |
| 2-Fluorophenyl | 12.4 | 45.3 | 3.5 |
| 3,4-Dimethoxyphenyl | 5.9 | >50 | 4.1 |
| Data sourced from analogs in . |
Table 2 : Recommended Analytical Parameters for HPLC Characterization
| Column | Mobile Phase | Flow Rate | Retention Time | Purity Threshold |
|---|---|---|---|---|
| C18 (5 µm) | Acetonitrile:H₂O (70:30) | 1.0 mL/min | 6.8 min | ≥95% |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
